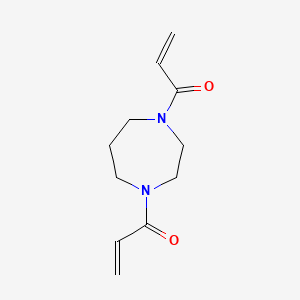

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)

Description

Properties

IUPAC Name |

1-(4-prop-2-enoyl-1,4-diazepan-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3-4H,1-2,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJVYJJWYLFVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCN(CC1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of 1,4-diazepane with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that diazepane derivatives can possess antimicrobial effects against specific bacterial strains.

- Anticancer Potential : In vitro evaluations have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines without significant toxicity to normal cells. For instance, one study highlighted that compounds derived from diazepanes showed promising results against human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines .

Neuropharmacological Research

The compound is also being investigated for its potential as a sigma receptor ligand. Sigma receptors are implicated in various neurodegenerative disorders and psychiatric conditions. Compounds similar to 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) have been evaluated for their affinity towards sigma receptors and their potential therapeutic effects in treating conditions such as schizophrenia and depression .

Polymer Production

In industrial settings, 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) serves as a building block for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains to enhance mechanical strength or modify thermal properties.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : It can be oxidized to form epoxides or other oxidation products.

- Reduction : Reduction reactions can yield corresponding alcohols or amines.

- Substitution : The prop-2-en-1-one groups can be replaced by nucleophiles in substitution reactions .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several diazepane derivatives on cancer cell lines. The results indicated that while most compounds showed low toxicity at therapeutic concentrations, specific derivatives exhibited significant anticancer activity against PANC1 cells at higher concentrations .

Case Study 2: Sigma Receptor Affinity

Another research project focused on synthesizing diazepane-based ligands for sigma receptors. The study found that certain derivatives had high affinity for sigma receptors and displayed neuroprotective effects in cellular models .

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity . This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

- The 1,4-diazepane core (7-membered ring) offers greater conformational flexibility compared to piperazine (6-membered ring) and pyrazine (6-membered aromatic ring). This flexibility may influence reactivity in polymerization or host-guest interactions .

- SBDMP incorporates a sulfonyl-bridged aromatic system, enhancing rigidity and photostability for laser-induced therapies .

Substituent Effects: The acryloyl groups in the target compound enable Michael addition or radical polymerization, similar to piperazine-based analogues in . SBDMP’s dimethylamino-acryloyl groups enhance solubility and photodynamic activity, crucial for antifungal applications .

Synthetic Efficiency: Yields vary significantly: 93% for SBDMP (due to optimized nanoemulsion synthesis) vs. 66% for pyrazine derivatives (lower yields attributed to zinc-mediated condensation) .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Thermal Stability : Piperazine derivatives (e.g., 3a in ) exhibit higher melting points (180–230°C) due to aromatic substituents, whereas diazepane derivatives likely have lower thermal stability due to ring flexibility .

- Spectroscopic Features : All compounds show strong C=O stretching in IR (1658–1680 cm⁻¹), confirming the presence of acryloyl groups .

- Biological Activity : SBDMP demonstrates potent antifungal activity against Rhizopus microsporous (95% inhibition), attributed to its sulfone-triazole-acryloyl architecture . Similar activity is unconfirmed for the diazepane derivative but hypothesized based on structural parallels.

Crystallographic and Conformational Analysis

The crystal structure of 1,1'-(pyrazine-1,4-diyl)-bis(propan-2-one) () reveals a monoclinic lattice (space group P2₁/c) with bond angles and lengths consistent with conjugated enone systems. No crystallographic data is provided for the target compound, but molecular modeling could predict torsional angles and packing efficiency.

Biological Activity

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) (CAS Number: 99131-40-5) is a synthetic compound characterized by its unique diazepane structure combined with prop-2-en-1-one moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticoagulant and anticancer agent.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- IUPAC Name : 1,1'-(1,4-diazepane-1,4-diyl)bis(prop-2-en-1-one)

- Purity : 95% .

The biological activity of 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) is attributed to its interaction with various molecular targets. Notably, it has shown promise as an inhibitor of Factor Xa (fXa), a key serine protease in the coagulation cascade. This interaction suggests potential applications in developing antithrombotic therapies.

Anticoagulant Activity

Research indicates that derivatives of the diazepane structure can effectively inhibit fXa. For instance, compounds designed with similar structural motifs have demonstrated potent anticoagulant effects with IC50 values in the low nanomolar range (e.g., 6.8 nM for a related compound) without significantly prolonging bleeding time . This highlights the therapeutic potential of diazepane derivatives in managing thrombotic conditions.

Anticancer Activity

The compound's anticancer properties have been explored through various studies. It has been observed to induce apoptosis in cancer cell lines and exhibit antiproliferative effects. A study focusing on related diazepane derivatives found that certain modifications enhanced their ability to inhibit cancer cell growth significantly .

Study on Anticancer Properties

In a comparative study of several diazepane derivatives, it was found that modifications at specific positions on the diazepane ring could enhance antiproliferative activity against various cancer cell lines. The study utilized HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines to evaluate the efficacy of these compounds .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-29 | 5.0 | Apoptosis induction |

| Compound B | MDA-MB-231 | 3.5 | Cell cycle arrest |

| 1,1'-(Diazepane) | HT-29 | 4.0 | Apoptosis induction |

This table illustrates the varying effectiveness of related compounds compared to 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one).

Research Applications

The compound is not only limited to therapeutic applications but also serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Q & A

Basic: What are the common synthetic routes for 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one), and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 1,4-diazepane with acryloyl chloride in anhydrous conditions. Key optimizations include:

- Solvent Choice: Use polar aprotic solvents like dichloromethane or DMF to enhance reactivity .

- Temperature Control: Maintain temperatures between 0–5°C during acryloyl chloride addition to minimize side reactions .

- Purification: Recrystallization from methanol or ethanol yields high-purity crystals (reported up to 93% yield in analogous syntheses) .

- Catalysts: Triethylamine is often added to scavenge HCl, improving reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR: Identify the diazepane ring protons (δ 2.5–3.5 ppm) and acryloyl carbonyl carbons (δ 165–170 ppm). The vinyl protons (CH₂=CH–) appear as doublets near δ 6.0–6.5 ppm (¹H) and δ 125–130 ppm (¹³C) .

- FT-IR: Strong C=O stretches (~1650–1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹) confirm acryloyl groups .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 194.23 (C₁₀H₁₄N₂O₂), with fragmentation patterns reflecting cleavage of the diazepane ring .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the diazepane ring in crosslinking reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (FMOs) to identify reactive sites:

- HOMO-LUMO Analysis: The diazepane nitrogen atoms exhibit high HOMO density, indicating nucleophilic sites prone to electrophilic attack (e.g., in polymer crosslinking) .

- Solvent Effects: Implicit solvent models (e.g., PCM) simulate reaction kinetics in solvents like DMSO, aligning with experimental observations of crosslinking efficiency .

- Transition State Modeling: Predict activation barriers for ring-opening reactions, guiding catalyst selection .

Advanced: What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

- Single-Crystal XRD: Use SHELXL for refinement to resolve bond-length/bond-angle mismatches. For example, discrepancies in carbonyl bond lengths (C=O) can arise from dynamic disorder, addressed by refining occupancy factors .

- Complementary Techniques: Pair XRD with solid-state NMR to validate crystal packing and hydrogen-bonding networks .

- Data Reconciliation: Compare experimental XRD torsion angles with DFT-optimized geometries to identify conformational flexibility in the diazepane ring .

Advanced: How can this compound be utilized in designing drug delivery systems, such as nanoemulsions?

Methodological Answer:

- Nanoemulsion Fabrication: Dissolve the compound in DMSO with surfactants (e.g., Pluronic F-68) and silica precursors (TEOS) to form stable, SBDMP-loaded nanoemulsions. Optimize encapsulation efficiency (>90%) via solvent evaporation .

- Zeta Potential Tuning: Adjust surfactant ratios to achieve ζ-potentials between -20 to -30 mV, enhancing colloidal stability .

- In Vitro Testing: Assess antifungal activity against Rhizopus microsporous using microdilution assays (MIC values <10 µg/mL reported for similar compounds) .

Advanced: What are the challenges in experimental design for studying the compound's photochemical properties, and how can they be mitigated?

Methodological Answer:

- Photostability: The acryloyl groups are UV-sensitive. Use amber glassware and LED light sources (λ >400 nm) to prevent undesired photopolymerization .

- Reaction Quenching: Add radical scavengers (e.g., TEMPO) to terminate side reactions during photolysis studies .

- Analytical Monitoring: Employ real-time FT-IR or UV-Vis spectroscopy to track photo-induced changes in C=O and C=C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.